

In-Depth Technical Guide: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

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Compound of Interest

Compound Name: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Cat. No.: B051515

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CAS Number: 221352-46-1

Abstract

This technical guide provides a comprehensive overview of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid**, a key building block in modern organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, synthesis, and applications. This guide includes tabulated data for easy reference, detailed experimental protocols for key reactions, and visualizations of relevant chemical and biological pathways to facilitate a deeper understanding of its utility in the synthesis of complex, biologically active molecules.

Introduction

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, also known as N-Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound featuring a bicyclic isoindoline core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the 1-position makes it a versatile intermediate in pharmaceutical and chemical synthesis.^{[1][2]} The Boc group provides a stable yet readily cleavable protecting group for the amine functionality, which is crucial for multi-step synthetic sequences.^[3] This allows for selective reactions at the carboxylic acid moiety without interference from the nitrogen atom. The rigid

isoindoline scaffold is a common feature in a variety of biologically active compounds, including those with applications in treating neurological disorders.[\[2\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

The structural and physical properties of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** are summarized in the tables below. While specific experimental spectroscopic data for this exact compound is not widely available in the cited literature, representative data for closely related isoindoline structures are provided for reference.

General Properties

Property	Value	Reference
CAS Number	221352-46-1	
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[4]
Molecular Weight	263.29 g/mol	[4]
Appearance	White to off-white powder	
Storage	2-8°C, under dry conditions	[4]

Spectroscopic Data (Representative)

While specific NMR spectra for **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** were not found in the reviewed literature, the following table provides expected chemical shift ranges based on analogous structures and general principles of NMR spectroscopy for carboxylic acids.[\[5\]](#)

¹ H NMR	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	10.0 - 13.0 (broad singlet)
Aromatic Protons (Ar-H)	7.2 - 7.8 (multiplet)
Isoindoline Core Protons	4.0 - 5.0 (multiplets)
Boc Group (-C(CH ₃) ₃)	1.4 - 1.6 (singlet)

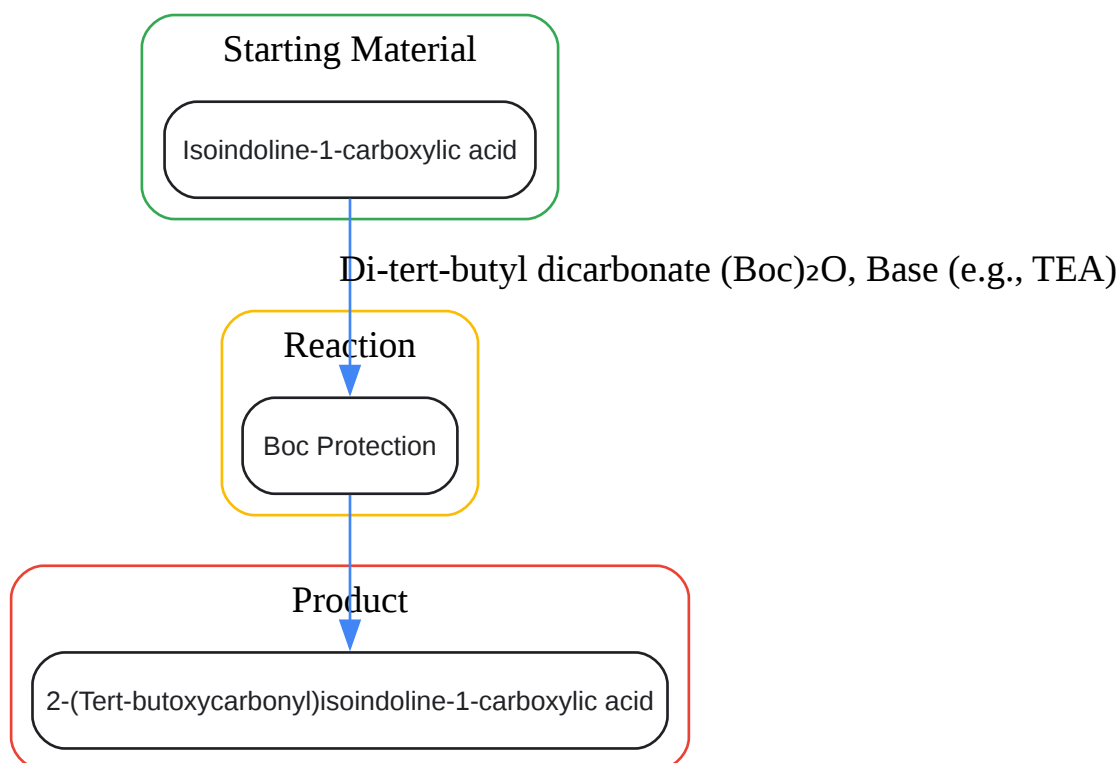
¹³ C NMR	Expected Chemical Shift (ppm)
Carboxylic Carbonyl (-COOH)	170 - 185
Boc Carbonyl (-COO-)	150 - 160
Aromatic Carbons (Ar-C)	120 - 145
Boc Quaternary Carbon (-C(CH ₃) ₃)	75 - 85
Isoindoline Core Carbons	45 - 65
Boc Methyl Carbons (-C(CH ₃) ₃)	25 - 30

Synthesis and Experimental Protocols

The synthesis of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** and its derivatives often involves the protection of the isoindoline nitrogen followed by functional group manipulations. Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications.^[6]

General Synthesis Workflow

The general approach to synthesizing N-protected isoindoline carboxylic acids involves the protection of the nitrogen atom of the parent isoindoline-1-carboxylic acid.



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General workflow for the synthesis of **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid**.

Representative Experimental Protocol: Asymmetric Synthesis of a Chiral Isoindoline-1-carboxylic Acid Ester

While a specific protocol for the title compound is not available, the following is a representative procedure for the asymmetric synthesis of a related chiral isoindoline-1-carboxylic acid ester, which highlights the key chemical transformations.[6]

Step 1: Palladium/Brønsted Acid-Catalyzed Intramolecular Allylic Amination

A chiral sulfinyl group is used to induce asymmetry in a palladium-catalyzed intramolecular cyclization to form the isoindoline ring system.

- To a solution of the appropriate starting material (a substituted 2-allylbenzaldehyde) and a chiral tert-butanefulfinamide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a Brønsted acid co-catalyst (e.g., benzoic acid).

- Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
- After cooling to room temperature, quench the reaction and extract the product with an organic solvent.
- Purify the crude product by flash column chromatography to yield the chiral N-sulfinyl-isoindoline.

Step 2: Conversion to the Isoindoline-1-carboxylic Acid Ester

The N-sulfinyl-isoindoline is then converted to the corresponding carboxylic acid ester through a two-step oxidation sequence.

- Oxidize the N-sulfinyl-isoindoline using an appropriate oxidizing agent (e.g., m-CPBA) to the corresponding sulfonyl derivative.
- Cleave the sulfonyl group under reducing conditions (e.g., with samarium(II) iodide) and subsequently trap the resulting intermediate with an electrophile to introduce the ester functionality.
- Purify the final product by column chromatography.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Derivatives of isoindoline have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** serves as a valuable building block for the synthesis of these complex molecules.

Role as a Chiral Building Block

The carboxylic acid and the protected amine functionalities make this compound an ideal starting material for peptide coupling and the formation of heterocyclic systems.[4] Its rigid structure is particularly useful in the design of protease and kinase inhibitors, where a well-

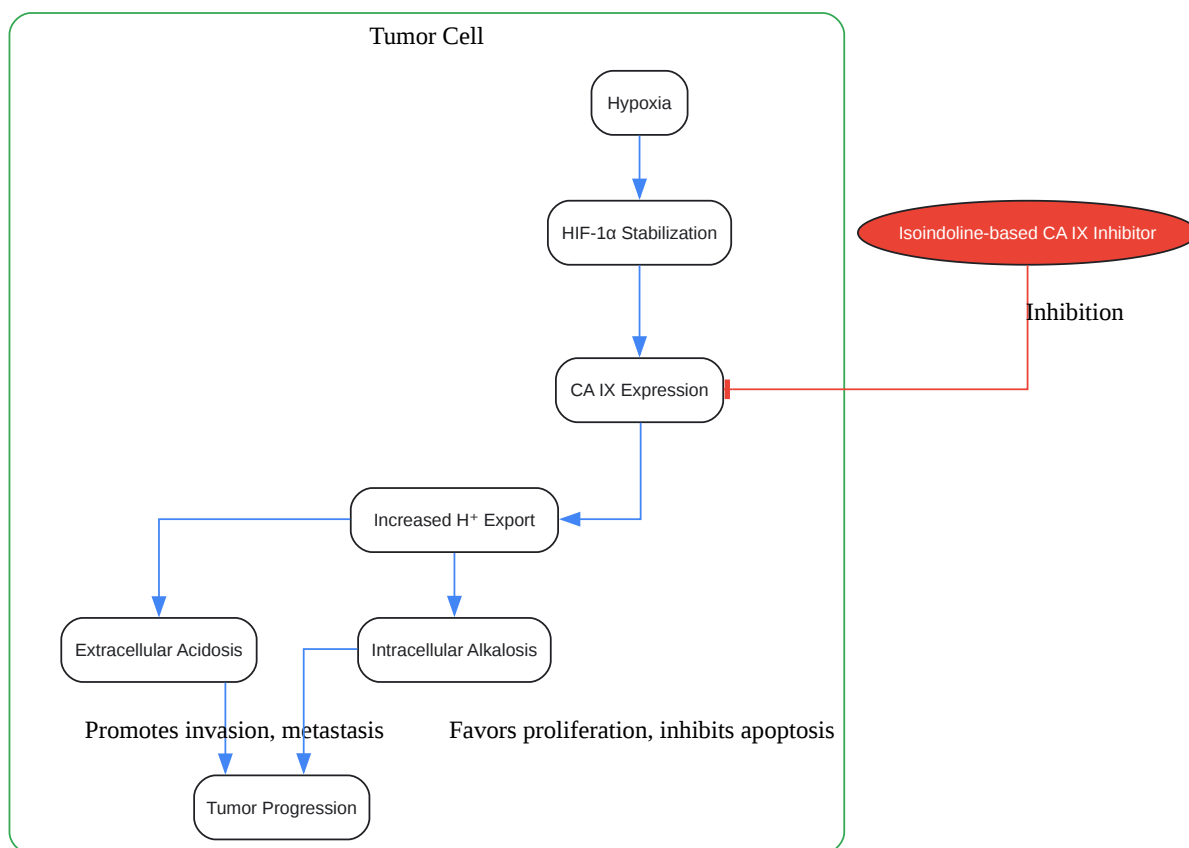
defined three-dimensional structure is often required for potent and selective binding to the enzyme's active site.[4]

Example of a Biological Target for Isoindoline Derivatives: Carbonic Anhydrases

While a direct synthetic route from **2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid** to a specific carbonic anhydrase (CA) inhibitor is not documented in the searched literature, isoindoline-1,3-dione derivatives have been synthesized and shown to be potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.

Signaling Pathway Context: The Role of CA IX in Tumor Hypoxia

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels). Its activity is linked to the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, and invasion.



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Simplified signaling pathway of CA IX in tumor progression and the point of intervention for isoindoline-based inhibitors.

Conclusion

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery.

Its protected amine and reactive carboxylic acid functionalities, combined with the rigid isoindoline core, make it an ideal starting material for creating a diverse range of compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly available literature, the information on related structures and their applications underscores its importance for medicinal chemists and researchers in the life sciences. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

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